5-Mercapto-2-nitro-benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-mercapto-2-nitro-benzoic acid and related compounds involves several key reactions, including desulfuration reactions with di-iodine, leading to the formation of disulfides and desulfurated products under specific conditions, such as the presence of ferric trichloride hydrate for certain derivatives (Corban et al., 2012). Additionally, reactions with divalent alkaline earth metal ions have been studied, showing the formation of extended polymeric solids and the oxidation of the mercapto group to form dithiobis(benzoic acid) (Murugavel et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds related to 5-mercapto-2-nitro-benzoic acid, including their crystal structures, has been determined using X-ray crystallography. These studies reveal detailed insights into the arrangement of atoms and the configuration of molecules, which are critical for understanding their chemical behavior and reactivity (Yatsenko & Paseshnichenko, 2014).
Chemical Reactions and Properties
Chemical reactions involving 5-mercapto-2-nitro-benzoic acid include its reactivity with di-iodine, leading to various products depending on the reaction conditions. The formation of disulfides and desulfurated products highlights the compound's versatility in chemical transformations. The presence of metal ions can also significantly influence the compound's reactivity, as seen in the formation of metal complexes with divalent alkaline earth metals (Corban et al., 2012).
Physical Properties Analysis
The physical properties of 5-mercapto-2-nitro-benzoic acid and related compounds, such as solubility, melting points, and thermal stability, are essential for their practical applications in chemical synthesis and material science. While specific studies on the physical properties of 5-mercapto-2-nitro-benzoic acid itself are limited, research on similar compounds provides insights into how such properties can be influenced by molecular structure and external conditions.
Chemical Properties Analysis
The chemical properties of 5-mercapto-2-nitro-benzoic acid, including its acidity, reactivity with various chemical reagents, and behavior in chemical reactions, are of great interest. Studies on similar compounds demonstrate the impact of the nitro and mercapto functional groups on the compound's reactivity and interactions with metal ions, highlighting the potential for diverse chemical applications (Murugavel et al., 2001).
Scientific Research Applications
Desulfuration Reaction with Di-Iodine : A study investigated the reaction of di-iodine with thiol compounds, including 5-nitro-2-mercapto-benzimidazole, leading to desulfuration and the formation of hydroxyl derivatives. This reaction highlights potential applications in synthesis and structural chemistry (Corban et al., 2012).
Photoaffinity Labeling of Human Red Blood Cell Ghosts : Synthesis of a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid was achieved for use in studying chloride channels in erythrocyte membranes and epithelial cells (Branchini et al., 1991).
Modification of Chloride Ion Transport : 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid and its derivatives were evaluated as photoaffinity labeling agents for chloride channels, highlighting their potential in biological membrane studies (Branchini et al., 1995).
Reactivity with Metal Ions : Research on compounds like 5-nitro-2-mercapto-benzaldehyde oxime examined their reactivity with metal ions, contributing to our understanding of metal chelates and their applications (Nagata, 1969).
Synthesis and Quantum Mechanical Characterization : A study focused on the grafting of acyl-thiosemicarbazide on 5-nitro-benzimidazol-2-sulfonyl-acetic acid, yielding new compounds with potential tuberculostatic action (Cheptea et al., 2022).
Chromogenic Analogues of Penicillin for Acylase Activity Determination : The synthesis of related compounds has been used to create chromogenic substrates for detecting penicillin acylases, important in pharmaceutical research (Arroyo et al., 2002).
Effect on Plantlet Production in Oncidium Gower Ramsey : Derivatives of benzimidazole, including those with 5-nitro-2-mercapto-N-methyl imidazole, have been studied for their effects on plant growth, demonstrating applications in agriculture and botany (Mahesh et al., 2015).
Tritium Labeled Photoaffinity Labeling Agent for Chloride Channels : The preparation of tritium-labeled photoaffinity analogs of 5-nitro-2-(3-phenylpropylamino)-benzoic acid showcases applications in radiolabeling and biochemical research (Branchini et al., 1992).
Nucleophilic Properties of Mercapto-Groups : A study on poly-4-vinylpyridine derivatives, including those with mercapto-groups, provides insights into their chemical properties and potential applications in polymer science (Starodubtsev & Kabanov, 1980).
Synthesis of New Antitumor Compounds : The synthesis and characterization of novel compounds derived from 5-nitro-benzimidazolyl-2-mercapto-acetic acid for potential antitumor applications were explored (Popovici et al., 2018).
Safety And Hazards
Future Directions
One study observed the potential of 5-mercapto-2-nitrobenzoic acid-coated silver nanoclusters (MNBA-AgNCs) to kill the N. gonorrhoeae strains observed by in vitro bactericidal assay . Bacterial eradication was observed at concentrations of 0.019 and 0.467 μM of MNBA-AgNCs within 1 h, resulting in 50% and 100% mortality rates . This suggests potential future applications of 5-Mercapto-2-nitro-benzoic acid in antimicrobial treatments.
properties
IUPAC Name |
2-nitro-5-sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANZODCWZFAEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864561 | |
Record name | 2-Nitro-5-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mercapto-2-nitro-benzoic acid | |
CAS RN |
15139-21-6 | |
Record name | Thionitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015139216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Mercapto-2-Nitro-Benzoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Nitro-5-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-5-sulfanylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-5-THIOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWT399B07G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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